molecular formula C6H11N3O B1384694 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine CAS No. 936940-44-2

1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine

Cat. No. B1384694
CAS RN: 936940-44-2
M. Wt: 141.17 g/mol
InChI Key: HLOSAEZLPPECDU-UHFFFAOYSA-N
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Description

“1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine” is a heterocyclic organic compound . It is used in the form of a hydrochloride salt .


Molecular Structure Analysis

The molecular formula of “1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine” is C6H11N3O . The InChI code is 1S/C6H11N3O.ClH/c1-10-4-6-2-5(3-7)8-9-6;/h2H,3-4,7H2,1H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

The physical form of “1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine” is solid . The molecular weight is 177.63 .

Scientific Research Applications

Synthesis and Characterization

  • This compound is used in the synthesis of novel derivatives, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, characterized by various spectroscopic techniques including IR, NMR, and mass spectrometry (Becerra, Cobo, & Castillo, 2021).

Pharmaceutical Potential

  • Derivatives of this compound have been studied for their antipsychotic-like profile in behavioral animal tests. They demonstrate potential as novel antipsychotic agents without interacting with dopamine receptors (Wise et al., 1987).

Coordination Chemistry and Catalysis

  • Variants of this compound have been used to create Co(II) chloride complexes, which show promise in applications like polymerization catalysts, particularly in the synthesis of poly(methylmethacrylate) (Choi et al., 2015).

Antimicrobial and Antifungal Properties

  • Some derivatives have shown significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Rai et al., 2009).

Crystallography and Structural Analysis

  • The compound and its derivatives have been used in crystallography studies to understand molecular structures, which can aid in the design of new materials and drugs (Kumarasinghe, Hruby, & Nichol, 2009).

properties

IUPAC Name

[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-4-6-2-5(3-7)8-9-6/h2H,3-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOSAEZLPPECDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263392
Record name 5-(Methoxymethyl)-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine

CAS RN

936940-44-2
Record name 5-(Methoxymethyl)-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxymethyl)-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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